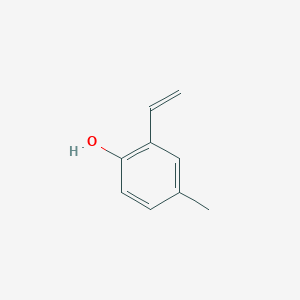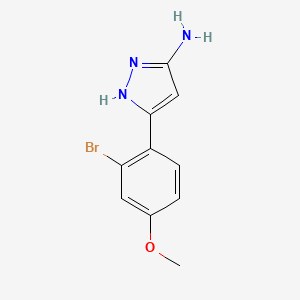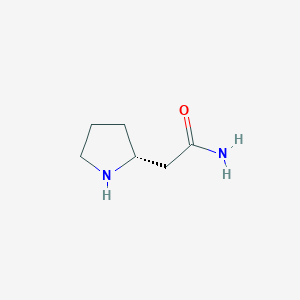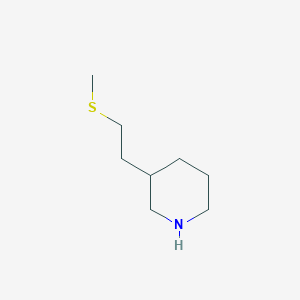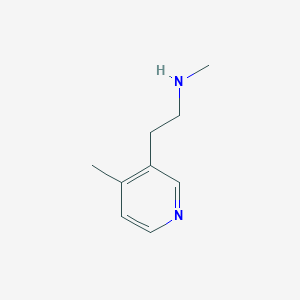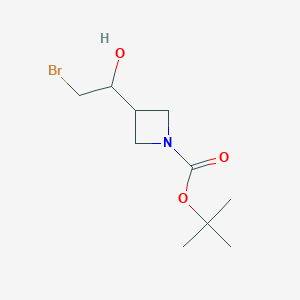
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C10H18BrNO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with appropriate brominating agents. One common method involves the reaction of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: PCC or Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Substitution: Formation of azetidine derivatives with different functional groups.
Oxidation: Formation of tert-butyl 3-(2-bromo-1-oxoethyl)azetidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.
科学的研究の応用
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs.
Biological Studies: The compound is used in studies to understand the biological activity of azetidine derivatives and their potential therapeutic effects.
作用機序
The mechanism of action of tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is not fully understood. it is believed to interact with biological molecules through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding to enzymes or receptors, affecting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Similar structure but lacks the bromine atom.
Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate: Contains a trifluoromethyl group instead of a bromine atom.
Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: Contains a methylsulfonyl group instead of a bromine atom.
Uniqueness
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other similar compounds cannot. This makes it a valuable intermediate in the synthesis of brominated organic compounds and a useful tool in medicinal chemistry for the development of new drugs.
特性
分子式 |
C10H18BrNO3 |
|---|---|
分子量 |
280.16 g/mol |
IUPAC名 |
tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7-8,13H,4-6H2,1-3H3 |
InChIキー |
WCWQZBFVNAULBZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


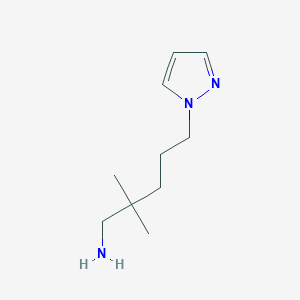
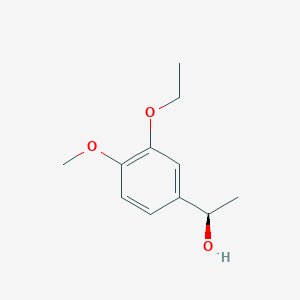

![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)

